Bienvenue dans la boutique en ligne BenchChem!

3-(Methylamino)piperidine-2,6-dione hydrochloride

Cereblon binding E3 ubiquitin ligase PROTAC negative control

3-(Methylamino)piperidine-2,6-dione hydrochloride (CAS 2034153-31-4, molecular formula C₆H₁₁ClN₂O₂, MW 178.62) is the hydrochloride salt of an N-methylated glutarimide derivative. It belongs to the piperidine-2,6-dione (glutarimide) class, the core pharmacophore shared by the clinically approved immunomodulatory imide drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.

Molecular Formula C6H11ClN2O2
Molecular Weight 178.62
CAS No. 2034153-31-4
Cat. No. B2540558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)piperidine-2,6-dione hydrochloride
CAS2034153-31-4
Molecular FormulaC6H11ClN2O2
Molecular Weight178.62
Structural Identifiers
SMILESCNC1CCC(=O)NC1=O.Cl
InChIInChI=1S/C6H10N2O2.ClH/c1-7-4-2-3-5(9)8-6(4)10;/h4,7H,2-3H2,1H3,(H,8,9,10);1H
InChIKeyPSWRJEXSBGYYND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methylamino)piperidine-2,6-dione Hydrochloride (CAS 2034153-31-4): Glutarimide Scaffold for Targeted Protein Degradation Research


3-(Methylamino)piperidine-2,6-dione hydrochloride (CAS 2034153-31-4, molecular formula C₆H₁₁ClN₂O₂, MW 178.62) is the hydrochloride salt of an N-methylated glutarimide derivative . It belongs to the piperidine-2,6-dione (glutarimide) class, the core pharmacophore shared by the clinically approved immunomodulatory imide drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide [1]. Unlike its non-methylated congener 3-aminopiperidine-2,6-dione—which serves as the active cereblon (CRBN) E3 ligase-recruiting moiety in IMiDs and PROTAC degraders—the N-methylamino substitution fundamentally alters CRBN binding capability, making this compound a mechanistically critical negative-control scaffold for validating CRBN-dependent pharmacology in targeted protein degradation research [2].

Why 3-(Methylamino)piperidine-2,6-dione Hydrochloride Cannot Be Interchanged with 3-Aminopiperidine-2,6-dione or Other Glutarimide CRBN Ligands


The piperidine-2,6-dione (glutarimide) scaffold is the quintessential cereblon (CRBN) E3 ligase-binding motif, yet its CRBN recruitment capability is exquisitely sensitive to substitution at the 3-amino position [1]. N-Methylation of the glutarimide NH—as present in 3-(methylamino)piperidine-2,6-dione—has been conclusively demonstrated to result in loss of CRBN binding capability, thereby abolishing the ubiquitination and proteasomal degradation of neosubstrate proteins [2]. Consequently, the 3-amino (NH₂) and 3-methylamino (NHCH₃) variants are functionally non-interchangeable: the former is an active CRBN-recruiting warhead essential for IMiD and PROTAC pharmacology, while the latter is a validated negative-control compound used to confirm CRBN-dependent mechanism of action [3]. Generic substitution of one for the other in degrader building-block procurement or experimental design would confound target engagement data and invalidate mechanistic conclusions [2].

Quantitative Differentiation Evidence for 3-(Methylamino)piperidine-2,6-dione Hydrochloride vs. Closest Analogs


N-Methylation of the Glutarimide NH Eliminates Cereblon (CRBN) E3 Ligase Binding: Class-Level Comparison with 3-Aminopiperidine-2,6-dione

N-Methylation of the glutarimide NH group—the structural modification that distinguishes 3-(methylamino)piperidine-2,6-dione from 3-aminopiperidine-2,6-dione—was explicitly shown to result in complete loss of cereblon (CRBN) binding capability. In a JoVE study characterizing pomalidomide-based homo-PROTACs, heterodimeric PROTAC 9 (bearing an N-methylated glutarimide) was synthesized as a negative control and exhibited no CRBN binding, whereas the non-methylated homodimer PROTAC 8 induced near-complete CRBN degradation [1]. This class-level evidence establishes that the N-methylamino substitution is functionally incompatible with CRBN engagement, the mechanistic prerequisite for IMiD and PROTAC pharmacology [2].

Cereblon binding E3 ubiquitin ligase PROTAC negative control Glutarimide pharmacophore

Direct Head-to-Head PROTAC Comparison: SK-575 (Glutarimide CRBN Ligand) vs. SK-575-NEG (N-Methylamino Glutarimide Control) in PARP1 Degradation

In the discovery and characterization of SK-575 as a PROTAC degrader of PARP1 (J Med Chem, 2020), the authors synthesized compound 28 (SK-575-NEG)—a direct methylation counterpart of SK-575 in which the glutarimide NH of the CRBN-recruiting moiety was N-methylated, generating the 3-(methylamino)piperidine-2,6-dione motif—as the explicit negative control [1]. SK-575-NEG retained strong PARP1 binding (IC₅₀ = 2.64 nM) comparable to the active degrader, but was completely incapable of inducing PARP1 degradation at concentrations up to 1 μM in both MDA-MB-436 (BRCA1-mutant breast cancer) and Capan-1 (pancreatic cancer) cell lines [1]. In contrast, SK-575 achieved PARP1 degradation with DC₅₀ values of 1.26 nM (MDA-MB-436), 6.72 nM (Capan-1), and 0.509 nM (SW620) . This constitutes a direct, quantitative demonstration that N-methylation of the piperidine-2,6-dione NH uncouples target binding from CRBN-mediated degradation—the defining functional attribute of this chemical modification [1].

PROTAC degrader PARP1 Target engagement Degradation selectivity Negative control

CRBN Binding Affinity Comparison: Clinical IMiDs Require Free Glutarimide NH; N-Methylation Confers Functional Inactivity

The clinical IMiDs thalidomide, lenalidomide, and pomalidomide all require the free glutarimide NH for CRBN-DDB1 complex engagement. In the seminal study establishing CRBN as the direct target of IMiDs (Lopez-Girona et al., Leukemia, 2012), dose-dependent interaction with the CRBN-DDB1 complex was observed with IC₅₀ values of approximately 30 μM (thalidomide), 3 μM (lenalidomide), and 3 μM (pomalidomide) [1]. Critically, glutarimide alone (the non-substituted piperidine-2,6-dione core) was sufficient to elute CRBN from affinity beads, whereas phthalimide (lacking the glutarimide NH) showed no binding, directly demonstrating the essentiality of the free NH [1]. The 3-(methylamino)piperidine-2,6-dione scaffold bears an N-CH₃ substitution at this critical NH position, which sterically and electronically disrupts the hydrogen-bonding interaction with the CRBN tri-tryptophan binding pocket, as corroborated by the JoVE (2019) demonstration that N-methylation within the glutarimide portion results in loss of CRBN binding capability [2].

Cereblon binding affinity IMiD pharmacology Molecular glue degrader Structure-activity relationship

Hydrochloride Salt (CAS 2034153-31-4) vs. Free Base (CAS 1494409-88-9): Differential Physicochemical Properties Relevant to Procurement and Formulation

3-(Methylamino)piperidine-2,6-dione is commercially available in two forms: the free base (CAS 1494409-88-9; MW 142.16; pKa ~11.29 for the methylamino group) and the hydrochloride salt (CAS 2034153-31-4; MW 178.62) [1]. The hydrochloride salt provides a protonated methylammonium species at physiological and storage pH, which substantially increases aqueous solubility relative to the neutral free base—a critical consideration for aqueous assay preparation, in vivo formulation, and long-term storage stability . The hydrochloride salt is supplied at ≥95% purity (Fluorochem, Biosynth) with well-characterized GHS hazard classification (H302, H315, H319, H335), facilitating compliant laboratory handling and safety documentation for institutional procurement . The free base (CAS 1494409-88-9) lacks these defined hazard classifications in most supplier catalogs and has limited publicly available solubility data, introducing formulation uncertainty in experimental workflows [1].

Salt form selection Aqueous solubility Chemical stability Procurement specification

Validated Application Scenarios for 3-(Methylamino)piperidine-2,6-dione Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of CRBN-Inert Negative-Control PROTACs for Target Engagement Validation

The N-methylamino glutarimide scaffold enables construction of negative-control PROTAC molecules that retain target protein binding but lack CRBN E3 ligase recruitment. As demonstrated by the SK-575/SK-575-NEG study (J Med Chem, 2020), conjugating a target-binding warhead to 3-(methylamino)piperidine-2,6-dione via an appropriate linker yields a degrader-matched negative control that shows target engagement indistinguishable from the active PROTAC (IC₅₀ 2.64 nM vs. 2.30 nM for PARP1) but produces zero degradation (0% at 1 μM vs. DC₅₀ 0.5–6.72 nM) [1]. This enables rigorous demonstration that observed pharmacological effects are CRBN-dependent rather than off-target, a requirement increasingly demanded by reviewers for high-impact degrader manuscripts and IND filings [1].

CRBN-Dependence Validation in Molecular Glue Degrader Discovery Programs

In molecular glue degrader campaigns where small molecules induce novel CRBN-neosubstrate interactions, confirming CRBN-dependence of neosubstrate degradation is essential. The 3-(methylamino)piperidine-2,6-dione scaffold provides a structurally minimal CRBN-inert control: when conjugated to the molecular glue warhead, any residual degradation activity can be unambiguously attributed to CRBN-independent mechanisms, as N-methylation of the glutarimide NH is established to eliminate CRBN binding while preserving other physicochemical properties of the molecule [1]. The JoVE (2019) demonstration that heterodimeric PROTAC 9 (N-methylated glutarimide) showed no CRBN degradation while the non-methylated homodimer PROTAC 8 achieved near-complete CRBN degradation provides the mechanistic precedent for this application [2].

CRBN Binding Specificity Studies Using Glutarimide Scaffold Variants in Biochemical Assays

The dramatic binary switch in CRBN binding—from low-micromolar affinity (IC₅₀ ~3–30 μM for IMiDs) to undetectable binding upon N-methylation—makes 3-(methylamino)piperidine-2,6-dione hydrochloride an ideal tool compound for probing the hydrogen-bonding requirements of the CRBN tri-tryptophan binding pocket [1]. In competitive displacement assays (e.g., TR-FRET, AlphaScreen, thermal shift), this compound can serve as a true negative reference to define the assay window and confirm that observed binding signals are specific to the free glutarimide NH interaction [1]. This application is particularly relevant for laboratories characterizing novel CRBN ligands, dihydrouracil-based binders, or non-glutarimide cereblon effectors where orthogonal binding-mode validation is required [2].

Hydrochloride Salt-Based Building Block for Degrader Library Synthesis Requiring Aqueous-Compatible Chemistry

For medicinal chemistry teams synthesizing focused degrader libraries, the hydrochloride salt form (CAS 2034153-31-4) offers practical advantages over the free base (CAS 1494409-88-9): enhanced aqueous solubility facilitates direct use in amide coupling, reductive amination, and Buchwald-Hartwig cross-coupling reactions conducted in water-miscible solvent systems [1]. The defined GHS hazard classification (H302/H315/H319/H335) and ≥95% purity specification (Fluorochem, Biosynth) support compliant high-throughput parallel synthesis workflows in industrial medicinal chemistry settings [1]. The protonated methylammonium group provides a convenient spectroscopic handle (¹H-NMR, LC-MS) for reaction monitoring and purity assessment at each synthetic step [1].

Quote Request

Request a Quote for 3-(Methylamino)piperidine-2,6-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.